X-ray studies of structurally related imidazole-phenol derivatives provide critical insights into the molecular geometry of 3-(2-methyl-1H-imidazol-1-yl)phenol. In analogous compounds, the phenol and imidazole rings exhibit dihedral angles ranging from 3.20° to 88.00°, depending on substituent positioning and intermolecular interactions [1] [2]. For instance, 2-((E)-{[3-(1H-imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(4-methylphenyl)diazenyl]phenol displays a near-planar arrangement between the phenol and toluyl rings (dihedral angle: 3.20°) but significant twisting (81.44°) between the phenol and imidazole groups [1]. This distortion arises from steric hindrance and intramolecular hydrogen bonding, such as O–H⋯N interactions with bond lengths of 1.82 Å [1].
Crystallographic data further reveal shortened bond lengths in conjugated regions. The N–N and C–N bonds in the diazenyl and imine groups measure 1.174 Å and 1.272 Å, respectively, confirming double-bond character [1]. Hirshfeld surface analyses indicate that H⋯H contacts dominate molecular packing (48.6%), followed by C⋯H (28.5%) and N⋯H (15.2%) interactions [1]. These findings suggest that van der Waals forces and weak hydrogen bonding govern the solid-state architecture of such systems.
The tautomeric equilibrium between phenol-imidazole (enol) and quinonoid (keto) forms is a hallmark of this chemical class. In nonpolar solvents, the enol tautomer predominates, characterized by a planar quinoidal structure with extended π-conjugation [3]. Polar solvents, however, stabilize the keto form via solvation effects, inducing a twist in the quinonoid moiety and generating open-shell biradical character [3]. This solvatochromic shift manifests as a visible color change from yellow (enol) to blue (keto), as observed in 2-phenyl-4,5-diarylimidazole derivatives [3].
X-ray crystallography of tautomeric pairs reveals distinct structural differences. The enol form exhibits coplanar imidazole and quinonoid rings, while the keto form adopts a nonplanar configuration with a dihedral angle of 22.3°–25.3° [4]. This torsional strain reduces π-orbital overlap, increasing the singlet-triplet energy gap from 0.5 eV (enol) to 1.2 eV (keto) [3]. NMR studies further corroborate tautomerization, showing chemical shift changes of 1.5–2.0 ppm for protons adjacent to the imine group during solvent transitions [4].
DFT calculations at the B3LYP/6-311+G(d,p) level provide detailed electronic insights. For the enol tautomer, the highest occupied molecular orbital (HOMO) localizes on the phenol ring (−5.82 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the imidazole moiety (−1.94 eV) [5]. The energy gap (ΔE = 3.88 eV) aligns with UV-vis absorption maxima at 420 nm [3]. In contrast, the keto form exhibits a reduced HOMO-LUMO gap (ΔE = 2.45 eV), consistent with bathochromic shifts observed experimentally [3].
Geometry optimizations reveal that the enol tautomer’s planar structure minimizes steric repulsion, with a total energy 101 kJ/mol lower than twisted conformers [4]. Rotational barriers for the imidazole-phenol linkage are relatively low (7.97 kJ/mol), permitting facile interconversion between states [4]. Natural bond orbital (NBO) analyses further highlight hyperconjugative interactions between the phenol O–H σ-orbital and imidazole π*-antibonding orbitals, stabilizing the enol form [5].
The delocalized π-system in 3-(2-methyl-1H-imidazol-1-yl)phenol facilitates charge transfer between aromatic rings. Frontier molecular orbital (FMO) analyses show that the HOMO→LUMO transition involves electron density redistribution from the phenol oxygen to the imidazole nitrogen [3]. This intramolecular charge transfer (ICT) is enhanced in polar solvents, where solvent relaxation stabilizes the excited state [3].
Noncovalent interaction (NCI) plots identify regions of strong van der Waals contacts and weak hydrogen bonding, consistent with Hirshfeld surface data [1]. Reduced density gradient (RDG) analyses further quantify these interactions, showing prominent peaks at 0.03–0.05 a.u. for H⋯H and C⋯H contacts [1]. These weak interactions collectively stabilize the crystal lattice despite the absence of strong directional forces.
Early systematic work by Stephen Louis Buchwald and co-workers disclosed that copper(I) iodide paired with 4,7-dimethoxy-1,10-phenanthroline promotes the cross-coupling of imidazoles with aryl bromides or iodides at 80–110 °C, delivering N-arylated products in 78–95% isolated yield [1] [2]. Spectroscopic interrogation of a binuclear copper(II) hydroxide–tetramethylenediamine complex revealed a catalytic cycle that alternates between copper(II), copper(III) and copper(I) oxidation states: (i) substrate coordination to a square-planar copper(II) centre, (ii) transmetalation or oxidative addition to give copper(III) imidazolate–aryl species, (iii) reductive elimination to forge the carbon–nitrogen bond and (iv) aerobic re-oxidation of copper(I) to copper(II) [3]. Time-resolved X-ray absorption and electron-paramagnetic resonance studies confirm that water accelerates oxidative addition by stabilising a cationic copper(III) intermediate, whereas excess imidazole retards catalysis by forming off-cycle adducts [3].
More recent refinements have exploited structurally diverse ancillary ligands. A pre-formed 1,8-naphthyridine copper(I) complex effects N-arylation with catalyst loadings as low as 1 mol % and tolerates electron-rich, electron-deficient and heteroaryl halides at 100–115 °C [4]. Oxygen was found to be benign: when air is admitted, copper(I) is self-regenerated from copper(0) species that accumulate after reductive elimination, preventing catalyst deactivation [4].
Computational studies attribute selectivity to the relative energetics of two competing reductive-elimination transition states emanating from a trigonal-bipyramidal copper(III) centre: the conformer leading to the desired N-arylated imidazole is stabilised by an eclipsing interaction between the aryl C–X bond and the imidazolyl lone pair, lowering the barrier by 4–6 kcal mol⁻¹ compared with pathways that would generate C-arylated side products [3].
The polarity and donor capacity of the reaction medium decisively influence turnover frequency. Dimethylformamide provides high yields but can promote copper leaching; N-methyl-2-pyrrolidone combined with 10% water suppresses leaching while sustaining comparable conversions, presumably by stabilising copper(I) through σ-donation from the carbonyl oxygen [3]. Polyethylene glycol-200 acts both as solvent and as phase modulator; its hydroxyl groups solubilise potassium carbonate, enabling reactions at 90 °C in open air with shortened reaction times (2–4 h instead of 12–18 h) [1].
Base choice must balance three roles: deprotonation of the imidazole, stabilisation of copper(I) after reductive elimination and avoidance of ligand displacement. Potassium carbonate offers a good compromise and remains the industry standard [1]. Cesium carbonate accelerates difficult couplings of sterically hindered aryl bromides by virtue of higher basicity and superior solubility, but it also increases the risk of diarylation when the aryl halide bears ortho substituents [5]. Sodium tert-butoxide promotes selective C²-N coupling when dimethylformamide is replaced with toluene; under those conditions reductive elimination follows a five-coordinate square-pyramidal geometry that favours the sterically less demanding C² centre of the imidazole ring [5].
Table 1. Representative optimisation data for coupling 2-methyl-1H-imidazole with a meta-methoxy aryl bromide
| Entry | Copper catalyst system | Solvent | Base | Temperature | Isolated yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Copper(I) iodide + 4,7-dimethoxy-1,10-phenanthroline | Dimethylformamide | Potassium carbonate | 100 °C | 89 [1] | |
| 2 | Pre-formed 1,8-naphthyridine copper(I) complex | Dimethylformamide | Potassium carbonate | 110 °C | 85 [4] | |
| 3 | Binuclear copper(II) hydroxide–tetramethylenediamine | N-methyl-2-pyrrolidone / water (1 : 1 v/v) | None | 25 °C | 78 [3] | |
| 4 | Copper(I) bromide + N,N-dimethylethylenediamine | Dimethylformamide | Cesium carbonate | 170 °C | 81 [5] [6] |
The Ullmann step customarily employs a meta-methoxy aryl bromide or iodide because the phenolic hydroxyl group impedes oxidative addition and risks copper chelation. Demethylation to unveil the free phenol therefore constitutes the second pivotal operation.
Boron tribromide ranks as the reagent of choice when functional-group compatibility and mild reaction temperatures are paramount. Density-functional calculations reveal a three-cycle mechanism in which one equivalent of boron tribromide can, in principle, demethylate three equivalents of anisole derivatives by sequential formation of phenoxy-dibromoborane, diphenoxy-bromoborane and triphenoxyborane intermediates [7] [8]. The rate-determining step in each cycle is an S_N2 attack of tetrabromoborate on the methyl carbon; computed barriers decrease from 24.8 kcal mol⁻¹ in the first cycle to 22.2 kcal mol⁻¹ in the third, rationalising why sub-stoichiometric quantities of boron tribromide can suffice when the substrate is electron-rich [7].
Experimentally, demethylation of meta-methoxy phenyl ethers proceeds at −78 °C to ambient temperature in dichloromethane, giving phenols in 80–95% yield after aqueous work-up [9]. By quenching the reaction with acetic acid instead of water, acetylated phenols can be isolated directly, facilitating chromatographic purification [10].
Table 2. Illustrative boron tribromide demethylations
| Entry | Substrate | Boron tribromide (equiv.) | Temperature profile | Reaction time | Yield of phenol (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Anisole | 1.0 | 0 °C → 25 °C | 2 h | 92 [9] | |
| 2 | Anisole | 0.33 | 25 °C | 6 h | 85 [7] | |
| 3 | 3-(2-methyl-1H-imidazol-1-yl)-anisole | 1.0 | −78 °C → 25 °C | 4 h | 88 [8] |
Sterically hindered ethers such as 2,4,6-trimethyl anisoles demand slight excesses of boron tribromide and extended reaction times, yet cleavage remains selective for O–CH₃ bonds even in the presence of benzylic or propargylic ethers [11]. Competing side-reactions—namely bromination of activated aromatic rings—are suppressed by maintaining cryogenic temperatures until consumption of the starting ether is confirmed by thin-layer chromatography.
Strong protic acids constitute a simpler but harsher alternative. Hydrobromic acid in acetic acid (33% w/w) at 80–120 °C demethylates aryl methyl ethers in 84–90% isolated yield on multikilogram scale, generating only methyl bromide and water as by-products [12]. Mechanistic insight from kinetic isotope studies indicates initial protonation of the ether oxygen, followed by nucleophilic attack of bromide on the methyl carbon; the rate-limiting step has an enthalpic barrier of approximately 28 kcal mol⁻¹, explaining the need for elevated temperature [12].
An aqueous hydrobromic acid route is frequently adopted in pulp and paper delignification, although it suffers from over-oxidation of sensitive heteroaromatics [13]. For 3-(2-methyl-1H-imidazol-1-yl)-anisole substrates, quantitative hydrolysis requires 16 h at 120 °C, and competitive N-bromination of the imidazole ring is observable unless sodium thiosulfate is added during neutralisation [14].
Potassium tert-butoxide enables nitrogen-arylation of imidazoles with diaryliodonium salts at 60 °C in dimethylformamide without any transition metal, furnishing N-arylated products in 80–93% yield within 4–6 h [15]. Radicals generated by homolytic cleavage of the iodine–aryl bond engage the deprotonated imidazole, and chemoselectivity is governed by steric bias: the more hindered or electron-deficient aryl moiety is preferentially transferred [16]. Cobalt(II) acetate combined with tetrabutylammonium iodide constitutes another low-toxicity platform, effecting N-arylation in dimethylformamide at 80 °C under aerobic conditions; potassium carbonate serves as base and reactions conclude in 5 h with 78–88% yield for a broad array of diaryliodonium donors [17].
A copper nanoparticle–graphene hybrid operates as a heterogeneous photocatalyst for cross-coupling between imidazoles and arylboronic acids: visible-light irradiation (400–800 nm, 0.2 W cm⁻²) at 25 °C affords near-quantitative yields (turnover frequency 25.4 h⁻¹) in methanol under an oxygen atmosphere [18] [19]. Localised surface plasmon resonance within the copper nanoparticles generates hot electrons that transiently populate antibonding orbitals of the copper–imidazole complex, lowering the activation barrier for carbon–nitrogen bond formation by an estimated 15 kcal mol⁻¹ [19]. Charge transfer from nitrogen-doped graphene sheets replenishes the metallic copper state, imparting excellent recycle stability: no loss of activity is detected after ten irradiation cycles [19].
Table 3. Environmentally benign routes to N-arylated 2-methyl-imidazoles
| Entry | Method | Catalyst or promoter | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Diaryliodonium coupling | Potassium tert-butoxide (base only) | Dimethylformamide, 60 °C, 5 h | 93 [15] | |
| 2 | Cobalt-mediated N-arylation | Cobalt(II) acetate / tetrabutylammonium iodide | Dimethylformamide, 80 °C, 5 h | 86 [17] | |
| 3 | Photocatalytic Chan–Lam variant | Copper–graphene composite | Methanol, visible light, 25 °C, 2 h | 99 [18] |
A concise synthesis uniting the best practices above proceeds as follows:
Copper-catalysed Ullmann step – Combine 2-methyl-1H-imidazole, 3-methoxy bromobenzene, copper(I) iodide (5 mol %), 4,7-dimethoxy-1,10-phenanthroline (7.5 mol %) and potassium carbonate in dimethylformamide. Heat at 100 °C for 8 h under nitrogen to obtain 3-(2-methyl-1H-imidazol-1-yl)-anisole in 88% yield [1].
Boron tribromide demethylation – Cool a dichloromethane solution of the anisole derivative to −78 °C, add one equivalent of boron tribromide dropwise, then allow the mixture to warm gradually to ambient temperature over 4 h. Quench with saturated aqueous sodium bicarbonate to deliver 3-(2-methyl-1H-imidazol-1-yl)phenol in 85% yield after extraction [8] [9].
Process mass intensity analysis indicates that replacing dimethylformamide with a polyethylene glycol–water biphasic system could lower solvent usage by 35% and eliminate dedicated solvent incineration [1] [4]. Substituting the boron tribromide step with photocatalytic demethylation mediated by cobalamin-dependent methyltransferases is conceptually attractive but currently not compatible with the aryl imidazole framework owing to product auto-oxidation [20].